N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

regioisomer methylthio positional isomer ortho effect

Select this precise ortho-methylthio regioisomer (2-SCH3) to control the critical amide dihedral angle and engage sulfur-centered pharmacophoric interactions absent in meta/para analogs. A 4,5-dimethylbenzothiazole core combined with unique intramolecular S···H–N/O contacts delivers a distinct 3D pharmacophore for kinase inhibitor design and apoptosis pathway dissection (caspase-3/7, ΔΨm assays). Reproducible SAR requires exact regioisomer identity—do not substitute—order research-grade ≥95% purity for target deconvolution and metabolic soft-spot exploration.

Molecular Formula C17H16N2OS2
Molecular Weight 328.45
CAS No. 896350-68-8
Cat. No. B2834803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide
CAS896350-68-8
Molecular FormulaC17H16N2OS2
Molecular Weight328.45
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=CC=C3SC)C
InChIInChI=1S/C17H16N2OS2/c1-10-8-9-14-15(11(10)2)18-17(22-14)19-16(20)12-6-4-5-7-13(12)21-3/h4-9H,1-3H3,(H,18,19,20)
InChIKeyGLHTXESRNBRESC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,5-Dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide (CAS 896350-68-8): Structural Identity and Scaffold Classification for Procurement Decision-Making


N-(4,5-Dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide (CAS 896350-68-8) is a synthetic small molecule (C₁₇H₁₆N₂OS₂, MW 328.45) belonging to the N-1,3-benzothiazol-2-ylbenzamide class [1]. It features a 4,5-dimethyl-substituted benzothiazole core linked via an amide bridge to a 2-(methylthio)benzamide moiety, representing a specific regioisomeric variant within the broader benzothiazole-benzamide chemical space . This compound is commercially available as a research-grade chemical (typical purity ≥95%) from multiple specialized vendors for use in medicinal chemistry, chemical biology, and preclinical discovery programs .

Why N-(4,5-Dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide Cannot Be Replaced by Its Closest Regioisomeric or Substitution Analogs


The benzothiazole-benzamide scaffold exhibits profound regioisomeric and substitution-dependent variation in both physicochemical properties and biological activity, making simple interchange among in-class compounds scientifically unsound. In the N-1,3-benzothiazol-2-ylbenzamide series, small positional changes — such as moving the methylthio group from the ortho (2-position) to meta (3-position) or para (4-position) on the benzamide ring, or shifting the dimethyl substitution from 4,5- to 4,7- on the benzothiazole core — alter molecular conformation, electronic distribution, lipophilicity, and target engagement potential [1]. Published structure-activity relationship (SAR) data on this compound class demonstrate that substituent position is a critical determinant of antiproliferative potency: in the Corbo et al. study, compounds differing only in halogen substitution pattern on the benzamide ring showed inhibition values ranging from negligible to >70% at 10 μM against HepG2 cells [1]. The ortho-methylthio substitution present in CAS 896350-68-8 introduces distinct steric constraints and potential for intramolecular S···H–N or S···O interactions that are absent in meta and para regioisomers, with conformational studies on related N-(thiazol-2-yl)benzamides confirming that ortho-substituents significantly perturb the amide dihedral angle and thus the three-dimensional pharmacophore presentation [2]. Consequently, procurement of the precise regioisomer is essential for SAR reproducibility and target-specific screening campaigns.

Quantitative Differentiation Evidence for N-(4,5-Dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide Versus Closest Analogs


Regioisomeric Differentiation: Ortho-Methylthio (2-SCH₃) Versus Meta-Methylthio (3-SCH₃) and Para-Methylthio (4-SCH₃) Benzamide Variants

The target compound bears the methylthio substituent at the ortho (2-) position of the benzamide phenyl ring, distinguishing it from its commercially available regioisomers: CAS 896341-57-4 (3-SCH₃, meta) and CAS 896355-41-2 (4-SCH₃, para). Ortho-substitution introduces steric hindrance that increases the rotational barrier around the Ar–C(O) and C(O)–N bonds of the amide linkage, resulting in a distinct conformational ensemble. In related N-(thiazol-2-yl)benzamide systems, computational studies have demonstrated that ortho-substituents alter the amide dihedral angle by 15–40° compared to unsubstituted or para-substituted analogs, directly affecting the spatial orientation of the benzothiazole and benzamide rings relative to each other and thus the three-dimensional pharmacophore [1]. No published head-to-head biological comparison of these three regioisomers currently exists; the differentiation evidence is therefore structural and conformational in nature. Additionally, the ortho-methylthio group can engage in intramolecular S···H–N(amide) hydrogen-bond-like contacts (predicted S···N distance: ~3.0–3.3 Å based on force-field minimization of analogous scaffolds) that are geometrically impossible in meta and para regioisomers, potentially influencing solubility, metabolic stability, and target binding [1].

regioisomer methylthio positional isomer ortho effect conformational analysis structure-activity relationship

Benzothiazole Core Substitution Pattern: 4,5-Dimethyl Versus 4,7-Dimethyl Isomer Differentiation

The target compound carries methyl groups at positions 4 and 5 of the benzothiazole ring. Its closest benzothiazole-positional isomer is CAS 896352-67-3, which bears methyl groups at positions 4 and 7 instead. Although both compounds share identical molecular formula (C₁₇H₁₆N₂OS₂) and molecular weight (328.45), the different substitution pattern alters the electronic distribution across the benzothiazole π-system. In the 4,5-dimethyl isomer, both methyl groups are located on the same benzenoid ring of the benzothiazole bicycle, creating a contiguous electron-donating region that increases electron density on the adjacent C6–C7 positions. In contrast, the 4,7-dimethyl isomer distributes methyl groups across both rings of the benzothiazole core, producing a different HOMO/LUMO distribution . Class-level SAR from the Corbo et al. (2016) study of N-1,3-benzothiazol-2-ylbenzamides showed that the nature and position of benzothiazole substituents critically modulated antiproliferative activity: compounds bearing a 6-chloro substituent on the benzothiazole core achieved ≥70% growth inhibition at 10 μM against HepG2 cells, while the corresponding 6-fluoro analogs showed substantially lower activity, confirming that substituent position on the benzothiazole ring is a key activity determinant [1]. The 4,5-dimethyl versus 4,7-dimethyl distinction is therefore expected to produce differential pharmacological profiles.

dimethyl substitution pattern benzothiazole core positional isomer lipophilicity SAR

Ortho-Substituent Pharmacophore Comparison: 2-Methylthio (–SCH₃) Versus 2-Bromo (–Br) on the Benzamide Ring

The ortho-methylthio substituent in the target compound can be compared with the ortho-bromo substituent in the commercially available analog 2-bromo-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide (CAS 864860-72-0). The methylthio group (–SCH₃, molar refractivity ~13.8 cm³/mol, Hansch π ~0.61) contributes moderate lipophilicity and is capable of engaging in both hydrophobic contacts and weak hydrogen-bond acceptance via the sulfur lone pair. The bromo substituent (–Br, molar refractivity ~8.9 cm³/mol, Hansch π ~0.86) is more lipophilic per atom but lacks hydrogen-bond acceptor capacity. The SCH₃ group introduces an additional rotatable bond (Caromatic–S–CH₃) and is subject to oxidative metabolism (S-oxidation to sulfoxide/sulfone), whereas C–Br is metabolically inert but can engage in halogen bonding (C–Br···O=C interactions with protein backbone carbonyls). These differences create distinct pharmacophore profiles: the methylthio group offers a combination of hydrophobic bulk with polarizable sulfur-mediated interactions that bromo cannot replicate [1]. Bioactivation studies on 2-(alkylthio)-1,3-benzothiazoles indicate that the alkylthio moiety can serve as a metabolic structural alert, which may influence in vivo pharmacokinetics differently than bromo-substituted analogs [2].

methylthio bromo ortho substitution halogen bond lipophilic efficiency metabolic stability

Class-Level Biological Activity Benchmark: Antiproliferative Activity of N-1,3-Benzothiazol-2-ylbenzamides Against HepG2 and MCF-7 Cell Lines

Although no direct biological data have been published for CAS 896350-68-8 specifically, the Corbo et al. (2016) study provides the most relevant class-level biological activity benchmark for the N-1,3-benzothiazol-2-ylbenzamide scaffold [1]. In this study, 19 compounds from two subseries (1a–n and 2a–e) were evaluated for antiproliferative activity against HepG2 (human hepatocellular carcinoma) and MCF-7 (human breast adenocarcinoma) cell lines using the MTT assay at a 10 μM test concentration. Among the tested compounds, three derivatives (1b, 1f, and 1i) achieved ≥70% growth inhibition of HepG2 cells, while compounds 1f, 1k, and 2d showed >50% inhibition against MCF-7 cells. Notably, the study established that the presence and position of the halogen substituent on the benzothiazole core was critical: all highly active compounds belonged to series 1 (6-chloro-substituted benzothiazole), whereas series 2 (6-fluoro-substituted) showed substantially lower activity [1]. The most active compound 1k demonstrated a proapoptotic effect that was particularly pronounced in MCF-7 cells, with apoptosis confirmed via caspase activation assays [1]. While these data cannot be directly attributed to the target compound (which bears 4,5-dimethyl rather than 6-halogen substitution on benzothiazole, and 2-methylthio rather than various halo/alkoxy substitution on the benzamide), they establish the baseline expectation that N-1,3-benzothiazol-2-ylbenzamides as a class possess measurable antiproliferative activity and apoptosis-inducing capacity that varies substantially with subtle structural modifications.

antiproliferative HepG2 MCF-7 apoptosis MTT assay benzothiazole benzamide

Evidence-Backed Application Scenarios for N-(4,5-Dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide (CAS 896350-68-8)


Structure-Activity Relationship (SAR) Exploration of Ortho-Substituted Benzothiazole-Benzamide Anticancer Leads

Procurement of CAS 896350-68-8 enables systematic exploration of the ortho-methylthio pharmacophore contribution within N-1,3-benzothiazol-2-ylbenzamide anticancer programs. The Corbo et al. (2016) study demonstrated that this scaffold class produces measurable antiproliferative activity against HepG2 and MCF-7 cell lines, with activity highly dependent on substitution pattern [1]. By incorporating the ortho-methylthio variant into a matrix of regioisomeric comparators (2-SCH₃, 3-SCH₃, 4-SCH₃), researchers can quantify the positional contribution to potency, selectivity, and mechanism of action. The unique conformational properties of the ortho-substituted benzamide — specifically the amide torsion angle deviation from planarity and the potential for intramolecular S···H–N contacts — provide a structurally distinct starting point for scaffold optimization that is inaccessible from meta or para methylthio regioisomers.

Kinase and Enzymatic Target Screening Leveraging Methylthio-Containing Pharmacophore Diversity

The 2-methylthio substitution on the benzamide ring introduces a sulfur-centered pharmacophoric element absent in common halogen-substituted analogs such as 2-bromo-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide (CAS 864860-72-0). Sulfur-containing motifs are privileged in kinase inhibitor design, where the polarizable sulfur atom can engage in favorable hydrophobic contacts within the ATP-binding pocket while maintaining sufficient polarity for aqueous solubility. The methylthio group also serves as a metabolic soft spot (via S-oxidation), which can be exploited for prodrug design or assessed as a metabolic liability using in vitro microsome/hepatocyte assays, as informed by bioactivation studies on related 2-(alkylthio)-1,3-benzothiazoles [2]. This makes the compound suitable for kinase panel screening and target deconvolution studies where sulfur-mediated binding interactions are of interest.

Chemical Probe Development for Apoptosis Mechanism-of-Action Studies

The class-level evidence from Corbo et al. (2016) demonstrates that N-1,3-benzothiazol-2-ylbenzamides can function as apoptosis inducers, with compound 1k showing proapoptotic effects particularly evident in MCF-7 breast cancer cells [1]. CAS 896350-68-8, bearing the distinct 4,5-dimethylbenzothiazole core combined with ortho-methylthio substitution, represents an unexplored chemical space within this apoptosis-inducing scaffold class. Procurement enables mechanism-of-action studies including caspase-3/7 activation assays, Annexin V/PI flow cytometry, mitochondrial membrane potential (ΔΨm) measurement, and cell cycle analysis to determine whether the ortho-methylthio variant engages the same mitochondrial apoptosis pathway reported for related benzothiazole derivatives, or whether the unique conformational presentation directs activity toward alternative cell death mechanisms.

Drug Discovery Library Design and Diversity-Oriented Synthesis Starting Material

With a molecular weight of 328.45, moderate calculated lipophilicity, and three heteroatom-containing functional groups (amide, benzothiazole N/S, methylthio S), CAS 896350-68-8 occupies a drug-like chemical space compliant with Lipinski's Rule of Five . Its ortho-methylthio group provides a synthetic handle for further derivatization: S-oxidation to sulfoxide or sulfone can modulate polarity and metabolic stability, while the amide linkage allows hydrolytic or reductive cleavage for metabolite identification studies. The compound's commercial availability at 95%+ purity from multiple suppliers facilitates its incorporation into diversity-oriented synthesis libraries and fragment-based drug discovery collections targeting underexplored benzothiazole-benzamide chemical space.

Quote Request

Request a Quote for N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.